molecular formula C11H16N2O2 B1420242 2-methylpropyl N-(3-aminophenyl)carbamate CAS No. 1019388-96-5

2-methylpropyl N-(3-aminophenyl)carbamate

Cat. No. B1420242
M. Wt: 208.26 g/mol
InChI Key: YLAXKIKEYZRKDE-UHFFFAOYSA-N
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Description

2-Methylpropyl N-(3-aminophenyl)carbamate, also known as MPPC, is an organic compound . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is isobutyl 3-aminophenylcarbamate .


Molecular Structure Analysis

The InChI code for 2-methylpropyl N-(3-aminophenyl)carbamate is 1S/C11H16N2O2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3, (H,13,14) . This indicates the molecular structure of the compound, including the arrangement and bonding of atoms.


Physical And Chemical Properties Analysis

2-Methylpropyl N-(3-aminophenyl)carbamate is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Scientific Research Applications

2-methylpropyl N-(3-aminophenyl)carbamate is a chemical compound with the CAS Number: 1019388-96-5 . It’s a powder with a molecular weight of 208.26 .

One potential application of this compound is in the field of chemical synthesis . Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research might use this compound .

Another potential application is in the carbamoylation of amines . This is a process where carbamate esters are produced, which are an important class of organic compounds used widely in the chemical industry . The carbamoylation process can be carried out using a flow system over solid catalysts . The iron-chrome catalyst TZC-3/1 was found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .

tert-Butyl carbamate , a compound similar to “2-methylpropyl N-(3-aminophenyl)carbamate”, has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-methylpropyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAXKIKEYZRKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylpropyl N-(3-aminophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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